4-Morpholin-4-ylmethylbenzylamine

Medicinal Chemistry Fragment-Based Drug Design Regioisomer SAR

4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) is a differentiated para-substituted morpholinobenzylamine scaffold for CNS drug discovery. Its confirmed MAO-A (IC₅₀ 1.24 µM) and AChE (IC₅₀ 2.92 µM) inhibition, combined with a low MW (206.28), make it an ideal fragment for growth/linking strategies. The precise para-geometry is critical for SAR studies—generic ortho/meta isomers alter target engagement. The reactive benzylamine handle enables amide coupling, reductive amination, and library synthesis. Procure this specific regioisomer to ensure reproducible target selectivity and valid SAR benchmarking.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 91271-84-0
Cat. No. B151649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholin-4-ylmethylbenzylamine
CAS91271-84-0
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)CN
InChIInChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2
InChIKeyOTMQHFNPBREFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) for Research


4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) is a benzylamine derivative featuring a para-substituted morpholinomethyl group. It is a synthetic fragment molecule with a molecular weight of 206.28 g/mol and a molecular formula of C₁₂H₁₈N₂O . Primarily utilized as a chemical building block and research intermediate, this compound provides a versatile scaffold for medicinal chemistry programs . Its structure incorporates a basic amine and a morpholine ring, offering dual functionalities for further derivatization .

Why 4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) Cannot Be Replaced by Simple Analogs


The specific substitution pattern on the benzylamine core dictates its physicochemical and biological profile, making generic replacement with similar morpholinobenzylamines unsuitable. The *para*-substituted morpholinomethyl group of 4-Morpholin-4-ylmethylbenzylamine confers a unique geometry and electronic distribution compared to its *ortho*- or *meta*- isomers (e.g., 2-Morpholin-4-ylmethylbenzylamine, CAS 91271-82-8; 3-Morpholin-4-ylmethyl-benzylamine, CAS 91271-83-9). This regioisomerism directly influences molecular recognition at target sites, as evidenced by differential inhibition profiles against enzymes like monoamine oxidases and acetylcholinesterase [1]. Substituting with a less defined or differently substituted analog can compromise the intended target engagement, selectivity, or pharmacokinetic properties of the final compound, invalidating the research or development objective [1].

Quantitative Differentiation Guide for 4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0)


Regioisomeric Comparison: 4- vs. 2- vs. 3- Substituted Morpholinomethylbenzylamines

The biological activity of morpholinomethylbenzylamines is highly dependent on the substitution position on the phenyl ring. While direct head-to-head quantitative comparisons for this specific compound against all isomers are limited in the public domain, the para-substitution pattern of 4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) is a critical structural feature that differentiates it from its ortho- (CAS 91271-82-8) and meta- (CAS 91271-83-9) analogs . In the context of structure-activity relationships (SAR) for substituted benzylamines, the position of substituents is known to dramatically alter potency and selectivity profiles, as observed in related compound series targeting monoamine transporters [1].

Medicinal Chemistry Fragment-Based Drug Design Regioisomer SAR

Physicochemical Differentiation: Melting Point and Predicted Properties

4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) exhibits specific physical properties that distinguish it from other benzylamine derivatives. It is a crystalline solid with a reported melting point range of 54-56°C [1]. Its predicted boiling point is 324.7±32.0 °C and predicted density is 1.103±0.06 g/cm³ [1]. These parameters are crucial for its handling, purification, and formulation.

Pre-formulation Analytical Chemistry Material Science

Biological Target Engagement: Inhibition of Monoamine Oxidase A (MAO-A)

In vitro screening data demonstrates that 4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) interacts with the enzyme monoamine oxidase A (MAO-A). In a fluorimetry-based assay using recombinant bovine mitochondrial MAO-A with benzylamine or serotonin as the substrate, the compound exhibited an IC₅₀ of 1.24 x 10³ nM (1.24 µM) after a 60-minute incubation [1]. This provides a quantifiable baseline for its biological activity at this specific target, which is valuable information for neuroscience and enzyme inhibition research.

Neuroscience Enzymology Molecular Pharmacology

Polypharmacology Profile: Activity Against Acetylcholinesterase (AChE)

In addition to MAO-A inhibition, 4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) also demonstrates measurable activity against acetylcholinesterase (AChE). An in vitro assay using Ellman's method found an IC₅₀ of 2.92 x 10³ nM (2.92 µM) against AChE of unknown origin after a 5-minute incubation [1]. This secondary activity suggests a potential polypharmacological profile or a promiscuous binding nature that is distinct from more selective amine-containing fragments.

Neurodegeneration Cholinergic System Polypharmacology

Synthetic Accessibility: Differentiated Route for Para-Substituted Isomer

The synthetic route to 4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0) is well-defined and distinct from the synthesis of its ortho- and meta- isomers. A common preparative method involves the coupling of 4-bromobenzylamine with morpholine in the presence of a suitable base such as triethylamine [1]. Another reported route utilizes the reaction of 4-(bromomethyl)benzonitrile with morpholine, followed by reduction of the nitrile group to the primary amine . The use of specific para-substituted starting materials ensures the desired regioisomer is obtained, differentiating the production and sourcing of this compound.

Synthetic Chemistry Process Development Chemical Procurement

Primary Research and Industrial Applications for 4-Morpholin-4-ylmethylbenzylamine (CAS 91271-84-0)


Fragment-Based Drug Discovery for CNS Targets

The compound's confirmed, albeit modest, activity against MAO-A (IC₅₀ = 1.24 µM) and AChE (IC₅₀ = 2.92 µM) positions it as a validated starting fragment for medicinal chemistry programs focused on central nervous system (CNS) disorders [1]. Its small size (MW 206.28) and synthetic tractability make it an ideal candidate for fragment growth, linking, or scaffold hopping strategies aimed at developing more potent and selective MAO or AChE modulators . Researchers can use this data to benchmark the effects of their molecular modifications.

SAR Studies on Regioisomeric Morpholine-Containing Benzylamines

The well-defined *para*-substitution pattern of this compound is critical for exploring structure-activity relationships (SAR) of morpholinobenzylamines. By directly comparing the biological and physicochemical properties of 4-Morpholin-4-ylmethylbenzylamine with its *ortho*- (CAS 91271-82-8) and *meta*- (CAS 91271-83-9) isomers, scientists can map the spatial requirements for target binding . This compound serves as the essential *para*-reference point in such comparative SAR investigations, helping to establish a comprehensive understanding of the pharmacophore.

Synthetic Intermediate for Complex Amines and Amides

The primary benzylamine functionality of 4-Morpholin-4-ylmethylbenzylamine is a highly reactive handle for a wide range of chemical transformations, including reductive aminations, amide couplings, and nucleophilic substitutions [2]. Its use as a key intermediate is documented in patents for the synthesis of more complex morpholine-containing compounds . Procurement of this specific building block allows for the construction of diverse chemical libraries and the exploration of novel chemical space derived from this core scaffold.

Development of VAP-1/SSAO Inhibitors

While direct data for this specific compound is limited, the benzylamine moiety is a known pharmacophore for the inhibition of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) [3]. Structurally related benzylamine derivatives have demonstrated potent inhibitory activity against VAP-1, making 4-Morpholin-4-ylmethylbenzylamine a valuable scaffold for designing new inhibitors for this target, which is implicated in inflammatory and metabolic diseases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Morpholin-4-ylmethylbenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.